3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNS. It has a molecular weight of 322.69 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a sulfanyl group that is further connected to a bromophenyl group . It contains a total of 35 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 sulfide .Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
- Background: Arylcycloalkylamines, including phenyl piperidines, are recognized for their pharmacophoric groups that are prevalent in several antipsychotic agents. The arylalkyl substituents in these compounds, such as 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, can enhance the potency and selectivity for binding affinity at D2-like receptors. This research emphasizes the importance of composite structures in determining selectivity and potency at D2-like receptors, suggesting potential applications in designing targeted therapies for neurological disorders (Sikazwe et al., 2009).
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
- Overview: Although not directly mentioning 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, this review provides a comprehensive understanding of the chemistry and pharmacology of ohmefentanyl, a member of the 4-anilidopiperidine class of opiates. The study highlights the significance of structural modifications on the biological activity, offering insights into how similar modifications in compounds like 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride could influence their therapeutic potential and receptor interactions (Brine et al., 1997).
Piperazine Derivatives for Therapeutic Use
- Significance: Piperazine derivatives are highlighted for their broad spectrum of pharmaceutical applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This review could offer a framework for understanding the potential therapeutic uses of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, considering its structural similarities with piperazine derivatives. The flexibility of the piperazine moiety in drug design suggests that modifications to the substituents on compounds like 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride could significantly impact their pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
properties
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVVRWVDTACVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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